6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[25]octane is a complex organic compound that features a spirocyclic structure with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale, ensuring efficient use of reagents and catalysts while maintaining high yields and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and spatial orientation, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar in structure but lacks the spirocyclic component.
6-Bromo-3-pyridinecarboxaldehyde: Contains a bromopyridine moiety but differs in functional groups and overall structure.
Uniqueness
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to its combination of a bromopyridine moiety and a spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF2N2O/c14-10-5-9(6-17-7-10)11(19)18-3-1-12(2-4-18)8-13(12,15)16/h5-7H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRTUXOWIBVPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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